molecular formula C13H21FNO2P B14410953 Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester CAS No. 85473-38-7

Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester

Cat. No.: B14410953
CAS No.: 85473-38-7
M. Wt: 273.28 g/mol
InChI Key: CDVVCKSQOXFHKP-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a phosphonofluoridic acid moiety and a phenylpentyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester typically involves the esterification of phosphonofluoridic acid with 5-phenylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 5-phenylpentanol.

    Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like ammonia or thiourea under mild conditions.

Major Products

    Hydrolysis: Phosphonofluoridic acid and 5-phenylpentanol.

    Oxidation: Carboxylic acids derived from the phenyl group.

    Substitution: Various substituted phosphonofluoridic acid derivatives.

Scientific Research Applications

Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester exerts its effects involves the interaction of its phosphonofluoridic acid moiety with various molecular targets. The ester group can undergo hydrolysis, releasing the active phosphonofluoridic acid, which can then interact with enzymes or other proteins, inhibiting their activity or altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonofluoridic acid, methyl-, cycloheptyl ester
  • Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester
  • Cyclohexyl methylphosphonofluoridate

Uniqueness

Phosphonofluoridic acid, dimethyl-, 5-phenylpentyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.

Properties

CAS No.

85473-38-7

Molecular Formula

C13H21FNO2P

Molecular Weight

273.28 g/mol

IUPAC Name

N-[fluoro(5-phenylpentoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C13H21FNO2P/c1-15(2)18(14,16)17-12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

CDVVCKSQOXFHKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(OCCCCCC1=CC=CC=C1)F

Origin of Product

United States

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